2-Methylcyclobutane-1-carboxylic acid
Overview
Description
“2-Methylcyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 g/mol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Methylcyclobutane-1-carboxylic acid” is 1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
. This indicates that the molecule consists of a cyclobutane ring with a methyl group (CH3) and a carboxylic acid group (COOH) attached .
Chemical Reactions Analysis
While specific reactions involving “2-Methylcyclobutane-1-carboxylic acid” are not available, carboxylic acids in general can undergo a variety of reactions. These include decarboxylation, reduction to primary alcohols, and reactions with bases to form carboxylate anions .
Physical And Chemical Properties Analysis
“2-Methylcyclobutane-1-carboxylic acid” has a molecular weight of 114.14 g/mol and a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is a liquid at room temperature .
Scientific Research Applications
Organic Synthesis
2-Methylcyclobutane-1-carboxylic acid: plays a significant role in organic synthesis. Its structure, which includes a carboxylic acid group, makes it a versatile building block for synthesizing various organic compounds. It can participate in reactions such as substitution, elimination, and coupling, leading to the creation of complex molecules for pharmaceuticals, agrochemicals, and other industrial chemicals .
Nanotechnology
In the field of nanotechnology, 2-Methylcyclobutane-1-carboxylic acid can be used to modify the surface of nanoparticles. This modification can promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures like nanotubes and graphene, enhancing their compatibility with other materials and their performance in applications such as sensors, drug delivery systems, and electronic devices .
Polymer Chemistry
This compound finds applications in polymer chemistry as a monomer or an additive. It can influence the polymerization process, affecting the properties of synthetic or natural polymers. Its inclusion can lead to changes in the thermal stability, mechanical strength, and chemical resistance of the resulting polymers, which are crucial for developing new materials for construction, packaging, and biomedical devices .
Environmental Science
The compound’s reactivity also makes it suitable for environmental science applications. It can be used in the synthesis of chemicals that help in the remediation of pollutants. For example, it could be used to create absorbents or reactants that capture or neutralize harmful substances in water or soil, contributing to environmental cleanup efforts.
Each of these applications demonstrates the versatility and importance of 2-Methylcyclobutane-1-carboxylic acid in scientific research and industrial applications. Its ability to participate in various chemical reactions and its compatibility with different materials make it a valuable compound across multiple fields of study and industry .
Safety and Hazards
The safety information for “2-Methylcyclobutane-1-carboxylic acid” indicates that it may be harmful if swallowed and may cause skin irritation. It may also cause serious eye damage and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for “2-Methylcyclobutane-1-carboxylic acid” and similar compounds could involve their use in the synthesis of more complex molecules. For example, carboxylic acids can be used in the production of esters, amides, and other derivatives . They can also be used in the development of new materials and pharmaceuticals .
Mechanism of Action
Target of Action
As a carboxylic acid, it may interact with various enzymes and proteins within the body, influencing their function .
Mode of Action
2-Methylcyclobutane-1-carboxylic acid, being a carboxylic acid, can undergo various reactions. For instance, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides. During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Biochemical Pathways
Carboxylic acids are known to participate in various biochemical reactions, including ω- and β- oxidation processes . These processes can lead to the formation and degradation of dicarboxylic acids, which play crucial roles in various physiological states .
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Carboxylic acids, in general, can influence a variety of biological processes, including energy production, lipid metabolism, and signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methylcyclobutane-1-carboxylic acid. For instance, its storage temperature is recommended to be -10°C to maintain its stability .
properties
IUPAC Name |
2-methylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUWTFVQYAVBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528614 | |
Record name | 2-Methylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42185-61-5 | |
Record name | 2-Methylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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